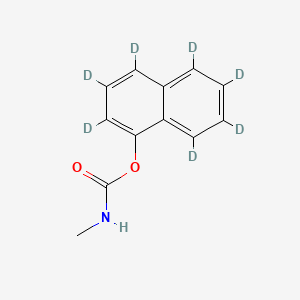

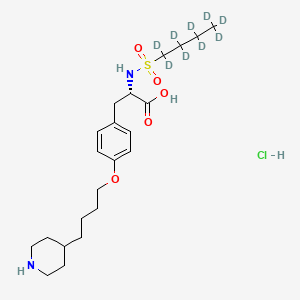

Moexipril-d5

Vue d'ensemble

Description

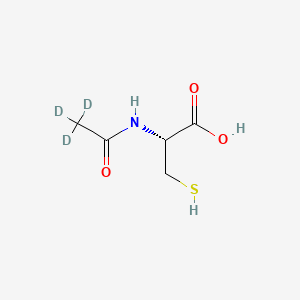

Moexipril-d5 est une forme marquée au deutérium de Moexipril, un inhibiteur puissant de l'enzyme de conversion de l'angiotensine (ECA) non sulfhydrylique actif par voie orale. Il est principalement utilisé en recherche scientifique comme étalon interne pour la quantification du Moexipril par chromatographie en phase gazeuse (GC) ou chromatographie liquide-spectrométrie de masse (LC-MS). Le Moexipril lui-même est utilisé pour le traitement de l'hypertension et de l'insuffisance cardiaque congestive .

Mécanisme D'action

Target of Action

Moexipril-d5, a deuterium-labeled form of Moexipril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE disrupts the RAS pathway, leading to a decrease in angiotensin II levels . This causes an increase in plasma renin activity and a reduction in aldosterone secretion . The overall effect is vasodilation and a decrease in blood pressure .

Pharmacokinetics

This compound is a prodrug that is rapidly converted to its active metabolite, moexiprilat . The absorption of Moexipril is incomplete, and its distribution volume is approximately 183 L . Moexiprilat is excreted in feces (52%) and urine (~7%) . The elimination half-life of Moexipril is 1.3 hours, and for Moexiprilat, it is between 2 to 9.8 hours .

Result of Action

The primary result of this compound action is the relaxation of blood vessels and a decrease in blood pressure . This helps prevent strokes, heart attacks, and kidney problems .

Action Environment

The action of this compound can be influenced by various environmental factors such as the patient’s renal and hepatic function. In patients with renal impairment, the effective elimination half-life and AUC of Moexipril and Moexiprilat are increased . In patients with mild to moderate cirrhosis, the AUC of Moexipril is increased, while the AUC for Moexiprilat is decreased . Therefore, dosage adjustments may be necessary in these patient populations .

Analyse Biochimique

Biochemical Properties

Moexipril-d5 interacts with the angiotensin-converting enzyme (ACE) in humans and animals . The interaction between this compound and ACE is crucial in its role in biochemical reactions. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the vasoconstrictor substance angiotensin II .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by relaxing blood vessels, causing them to widen . This relaxation of blood vessels helps prevent strokes, heart attacks, and kidney problems by lowering high blood pressure .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of ACE, which is achieved through its active metabolite, moexiprilat . This inhibition blocks the conversion of angiotensin I to angiotensin II, a vasoconstrictor substance .

Dosage Effects in Animal Models

Animal models have played a critical role in exploring and describing the pathophysiology of diseases and in surveying new therapeutic agents and in vivo treatments .

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system (RAAS) metabolic pathway . It interacts with the angiotensin-converting enzyme (ACE) in this pathway .

Transport and Distribution

It is known that Moexipril is incompletely absorbed, with bioavailability as moexiprilat of about 13% compared to intravenous (I.V.) moexipril .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its role as an ACE inhibitor, it is likely to be found in locations where ACE is present, such as the endothelial cells and renal epithelial cells .

Méthodes De Préparation

La synthèse du Moexipril-d5 implique l'incorporation du deutérium, un isotope stable de l'hydrogène, dans la molécule de Moexipril. Ce processus implique généralement l'utilisation de réactifs et de solvants deutérés. La voie de synthèse du this compound est similaire à celle du Moexipril, la principale différence étant l'utilisation de matières premières deutérées. Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles suivent probablement des principes similaires à ceux utilisés en synthèse de laboratoire, mis à l'échelle pour une production plus importante .

Analyse Des Réactions Chimiques

Le Moexipril-d5, comme le Moexipril, subit plusieurs types de réactions chimiques :

Oxydation : Le Moexipril peut être oxydé pour former divers métabolites. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactions de réduction peuvent convertir le Moexipril en ses formes précurseurs. Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Le Moexipril peut subir des réactions de substitution, en particulier au niveau des groupes fonctionnels ester et amide. .

Applications De Recherche Scientifique

Le Moexipril-d5 est principalement utilisé en recherche scientifique comme étalon interne pour la quantification du Moexipril dans divers échantillons biologiques et chimiques. Ceci est particulièrement utile dans les études pharmacocinétiques et métaboliques, où une quantification précise est essentielle. En outre, le this compound est utilisé dans les études d'effet isotopique cinétique et comme étalon interne dans les expériences de résonance magnétique nucléaire (RMN) .

Mécanisme d'action

Le this compound, en tant que forme marquée au deutérium du Moexipril, partage le même mécanisme d'action que le Moexipril. Le Moexipril est un promédicament qui est converti in vivo en sa forme active, le Moexiprilat. Le Moexiprilat inhibe l'enzyme de conversion de l'angiotensine (ECA), qui est responsable de la conversion de l'angiotensine I en angiotensine II, un vasoconstricteur puissant. En inhibant l'ECA, le Moexiprilat réduit les niveaux d'angiotensine II, ce qui entraîne une vasodilatation et une diminution consécutive de la pression artérielle .

Comparaison Avec Des Composés Similaires

Le Moexipril-d5 est unique en raison de son marquage au deutérium, ce qui le rend particulièrement utile comme étalon interne en chimie analytique. Des composés similaires comprennent :

Moexipril : La forme non deutérée du this compound, utilisée pour le traitement de l'hypertension et de l'insuffisance cardiaque.

Énalapril : Un autre inhibiteur de l'ECA utilisé à des fins thérapeutiques similaires.

Lisinopril : Un inhibiteur de l'ECA à action prolongée utilisé dans le traitement de l'hypertension et de l'insuffisance cardiaque.

Ramipril : Un inhibiteur de l'ECA ayant un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes .

Le marquage au deutérium du this compound offre des avantages en termes de stabilité et de quantification dans les méthodes analytiques, ce qui en fait un outil précieux en recherche scientifique.

Propriétés

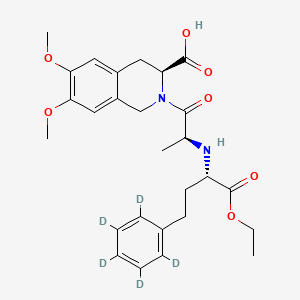

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1/i6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWDHYUMIORJTA-SBCWFVTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356929-49-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356929-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

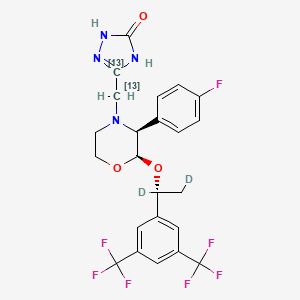

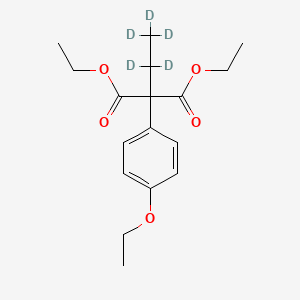

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.